molecular formula C34H54Si B12538952 Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane CAS No. 660437-37-6

Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane

Cat. No.: B12538952
CAS No.: 660437-37-6
M. Wt: 490.9 g/mol
InChI Key: DXYUOTFVTFTTJD-UHFFFAOYSA-N
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Description

Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane is a chemical compound with the molecular formula C34H54Si It is a silane derivative, characterized by the presence of a silicon atom bonded to three hexyl groups and a 2-(9-methylfluoren-9-yl)ethyl group

Preparation Methods

The synthesis of Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane typically involves the reaction of 9-methylfluorene with an appropriate silane reagent under controlled conditions . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane involves its interaction with specific molecular targets. The silicon atom in the compound can form bonds with various substrates, facilitating reactions that lead to the desired effects. The pathways involved may include the activation or inhibition of certain enzymes or receptors, depending on the application.

Comparison with Similar Compounds

Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane can be compared with other silane derivatives, such as:

  • Triethylsilane
  • Trimethylsilane
  • Triphenylsilane

These compounds share a similar silane core but differ in the substituents attached to the silicon atom. The unique combination of hexyl groups and the 9-methylfluoren-9-yl group in this compound provides distinct properties and applications that set it apart from these similar compounds .

Biological Activity

Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane is a silane compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance.

  • Chemical Formula : C₁₈H₃₉Si
  • Molecular Weight : 281.6 g/mol
  • CAS Number : 3388-04-3
  • IUPAC Name : Trihexyl[2-(9-methylfluoren-9-yl)ethyl]silane

The compound consists of a silane group attached to a long hydrocarbon chain and a fluorene derivative, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The hydrophobic nature of the trihexyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can lead to various cellular responses, including:

  • Antimicrobial Activity : Some studies suggest that silanes can exhibit antimicrobial properties by disrupting bacterial cell membranes.
  • Cytotoxic Effects : The compound may induce apoptosis in certain cancer cell lines, although specific studies are needed to confirm this effect.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study published in Molecules examined the antimicrobial properties of various silanes, including derivatives similar to this compound. Results indicated that certain silanes could inhibit the growth of both Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .
  • Cytotoxicity in Cancer Cells :
    • Research conducted on silane compounds has shown potential cytotoxic effects against cancer cell lines. In vitro assays demonstrated that silanes can induce cell death in breast cancer cells by triggering apoptotic pathways . Further investigations are necessary to establish the specific pathways involved in the action of this compound.
  • Cell Membrane Interaction Studies :
    • Investigations using fluorescence microscopy have illustrated how silanes interact with lipid membranes. These studies suggest that the integration of hydrophobic silanes into membranes can lead to alterations in membrane properties, affecting cellular functions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Membrane InteractionAlteration of membrane fluidity and permeability

Properties

CAS No.

660437-37-6

Molecular Formula

C34H54Si

Molecular Weight

490.9 g/mol

IUPAC Name

trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane

InChI

InChI=1S/C34H54Si/c1-5-8-11-18-26-35(27-19-12-9-6-2,28-20-13-10-7-3)29-25-34(4)32-23-16-14-21-30(32)31-22-15-17-24-33(31)34/h14-17,21-24H,5-13,18-20,25-29H2,1-4H3

InChI Key

DXYUOTFVTFTTJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)CCC1(C2=CC=CC=C2C3=CC=CC=C31)C

Origin of Product

United States

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